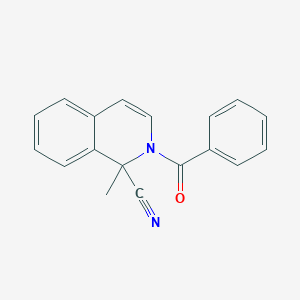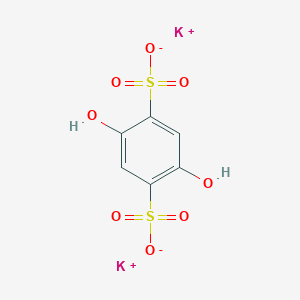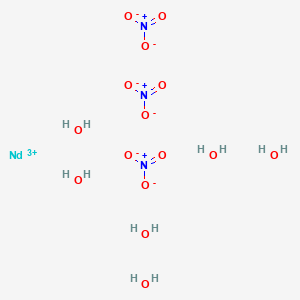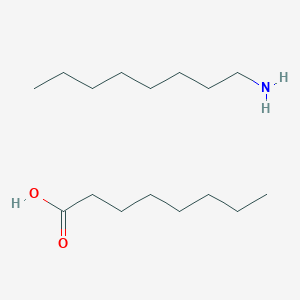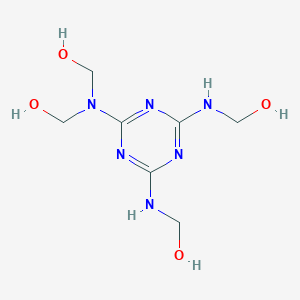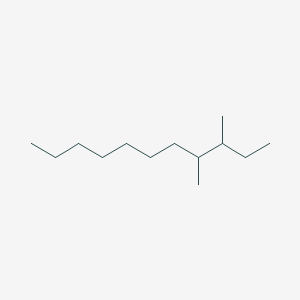![molecular formula C9H14 B095573 Tricyclo[4.3.0.0~3,8~]nonane CAS No. 19026-97-2](/img/structure/B95573.png)
Tricyclo[4.3.0.0~3,8~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.3.0.0~3,8~]nonane, commonly known as Tcn, is a bicyclic organic compound that has been of great interest to scientists due to its unique structure and potential applications in various fields of research. Tcn is a challenging compound to synthesize, and its complex structure has made it a subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of Tcn is not well understood, and further research is needed to elucidate its mechanism of action. However, it is believed that Tcn interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Tcn has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Tcn can induce apoptosis, a process of programmed cell death, in cancer cells. Tcn has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tcn has several advantages and limitations for lab experiments. One of the significant advantages of Tcn is its unique structure, which makes it an excellent candidate for the development of new materials with unique properties. However, the synthesis of Tcn is a challenging task, which limits its use in lab experiments.
Zukünftige Richtungen
Several future directions for research on Tcn have been proposed. One of the significant areas of research is the development of new methods for the synthesis of Tcn and its derivatives. Another area of research is the investigation of the mechanism of action of Tcn, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Tcn-based materials in the development of new organic electronic devices is an area of research that holds significant promise.
In conclusion, Tcn is a unique and challenging compound that has been of great interest to scientists due to its potential applications in various fields of research. The synthesis of Tcn is a challenging task, and its mechanism of action is not well understood. However, Tcn has been shown to exhibit several biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research on Tcn is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of Tcn is a challenging task due to its unique structure. Several methods have been proposed for the synthesis of Tcn, including the Diels-Alder reaction, which involves the reaction of an alkyne with a diene. This method has been widely used for the synthesis of Tcn and its derivatives. Another method involves the intramolecular cyclization of a precursor compound to form Tcn. This method is relatively more straightforward and has been used to synthesize Tcn and its derivatives.
Wissenschaftliche Forschungsanwendungen
Tcn has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Tcn is in the field of organic electronics. Tcn-based materials have been shown to exhibit excellent electrical conductivity and have been used in the fabrication of organic electronic devices such as transistors and solar cells.
Eigenschaften
CAS-Nummer |
19026-97-2 |
|---|---|
Produktname |
Tricyclo[4.3.0.0~3,8~]nonane |
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
InChI-Schlüssel |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
Kanonische SMILES |
C1CC2CC3C1CC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



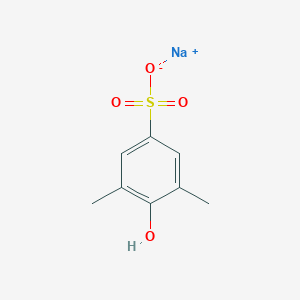
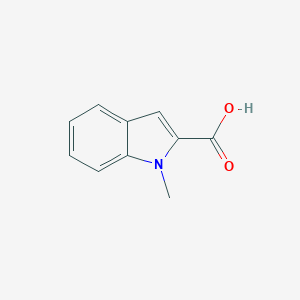
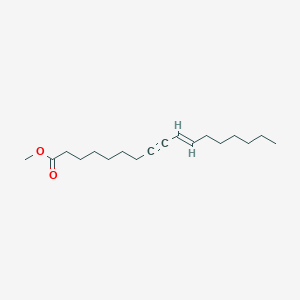
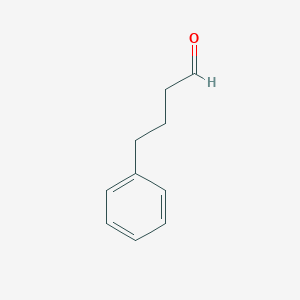
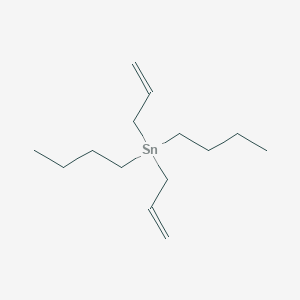
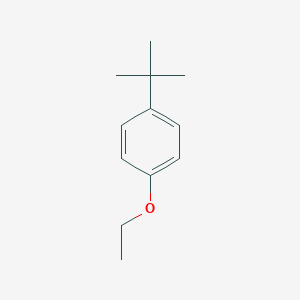
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
